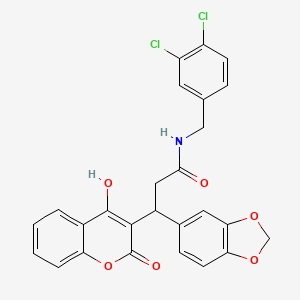
3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-ベンゾジオキソール-5-イル)-N-(3,4-ジクロロベンジル)-3-(4-ヒドロキシ-2-オキソ-2H-クロメン-3-イル)プロパンアミドは、ベンゾジオキソール、ジクロロベンジル、ヒドロキシクロメニル基を組み合わせた複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-(1,3-ベンゾジオキソール-5-イル)-N-(3,4-ジクロロベンジル)-3-(4-ヒドロキシ-2-オキソ-2H-クロメン-3-イル)プロパンアミドの合成は、通常、複数のステップを必要とします。
ベンゾジオキソール部分の形成: これは、カテコールとホルムアルデヒドの環化によって達成できます。
ジクロロベンジル中間体の合成: これは、ベンジルアルコールの塩素化によってジクロロ基を導入します。
ヒドロキシクロメニル基のカップリング: クロメニル基は、レゾルシノールと酢酸エチルのペヒマン縮合によって合成できます。
最終的なカップリング反応: 最後のステップは、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP (4-ジメチルアミノピリジン)などのカップリング剤を使用する条件下で、ベンゾジオキソール、ジクロロベンジル、ヒドロキシクロメニル中間体をアミドカップリングすることです。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、最も効率的な触媒と試薬を特定するためのハイスループットスクリーニングの使用が含まれます。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にクロメニル部分のヒドロキシ基で酸化反応を受ける可能性があります。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的な還元剤です。
置換: 求電子置換の条件は、通常、特定の反応に応じて、強酸または強塩基を使用します。
主な生成物
酸化: 生成物には、キノンやカルボン酸が含まれる可能性があります。
還元: 還元される特定の官能基に応じて、アルコールまたはアミンになります。
置換: 導入された置換基に応じて、さまざまな置換芳香族化合物になります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応経路とメカニズムを探求できます。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生物学的マクロ分子との潜在的な相互作用について研究される可能性があります。その構造的特徴から、特定の酵素や受容体の阻害剤またはモジュレーターとして機能する可能性があります。
医学
医学的に、3-(1,3-ベンゾジオキソール-5-イル)-N-(3,4-ジクロロベンジル)-3-(4-ヒドロキシ-2-オキソ-2H-クロメン-3-イル)プロパンアミドは、その潜在的な治療効果について調査される可能性があります。抗炎症、抗がん、または抗菌作用を示し、創薬の候補となりえます。
産業
産業において、この化合物は、新しい材料の開発や、他の貴重な化合物の合成のための前駆体として使用できます。そのユニークな化学的性質は、材料科学や触媒における用途に役立つ可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Dichlorobenzyl Intermediate: This involves the chlorination of benzyl alcohol to introduce the dichloro groups.
Coupling of the Hydroxychromenyl Group: The chromenyl group can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate.
Final Coupling Reaction: The final step involves the amide coupling of the benzodioxole, dichlorobenzyl, and hydroxychromenyl intermediates under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group of the chromenyl moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Various substituted aromatic compounds, depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.
Medicine
Medically, 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide could be investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may lend themselves to applications in materials science or catalysis.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的文脈では、特定の酵素や受容体に相互作用し、その活性を阻害または調節する可能性があります。ベンゾジオキソールとクロメニル基は、タンパク質中の芳香族アミノ酸との潜在的な相互作用を示唆し、ジクロロベンジル基は、疎水性相互作用を通じて結合親和性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
3-(1,3-ベンゾジオキソール-5-イル)-N-ベンジル-3-(4-ヒドロキシ-2-オキソ-2H-クロメン-3-イル)プロパンアミド: 類似の構造ですが、ジクロロ基がありません。
3-(1,3-ベンゾジオキソール-5-イル)-N-(3,4-ジメトキシベンジル)-3-(4-ヒドロキシ-2-オキソ-2H-クロメン-3-イル)プロパンアミド: 類似の構造ですが、クロロ基の代わりにメトキシ基があります。
独自性
3-(1,3-ベンゾジオキソール-5-イル)-N-(3,4-ジクロロベンジル)-3-(4-ヒドロキシ-2-オキソ-2H-クロメン-3-イル)プロパンアミドにジクロロ基が存在することで、特定の生物学的標的との結合親和性と特異性を高める可能性があります。これは、特定の用途において、そのアナログと比較してより効果的になる可能性があります。
類似化合物との比較
Similar Compounds
3-(1,3-benzodioxol-5-yl)-N-benzyl-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but lacks the dichloro groups.
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but with methoxy groups instead of chloro groups.
Uniqueness
The presence of the dichloro groups in 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide may enhance its binding affinity and specificity for certain biological targets. This makes it potentially more effective in certain applications compared to its analogs.
特性
分子式 |
C26H19Cl2NO6 |
|---|---|
分子量 |
512.3 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-N-[(3,4-dichlorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C26H19Cl2NO6/c27-18-7-5-14(9-19(18)28)12-29-23(30)11-17(15-6-8-21-22(10-15)34-13-33-21)24-25(31)16-3-1-2-4-20(16)35-26(24)32/h1-10,17,31H,11-13H2,(H,29,30) |
InChIキー |
LNLIIKXOJYNXBQ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
![1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)
![1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11049379.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
![1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-](/img/structure/B11049405.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)
